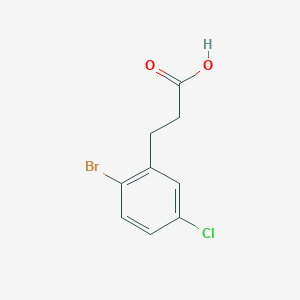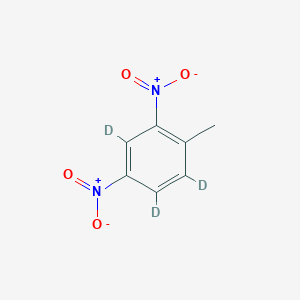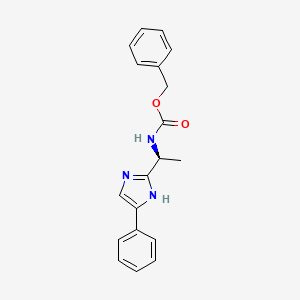![molecular formula C9H10BrNO4S B1442394 Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 900174-33-6](/img/structure/B1442394.png)
Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-
Vue d'ensemble
Description
Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, a sulfonyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- typically involves multiple steps, starting with the bromination of benzene derivatives. The introduction of the sulfonyl group can be achieved through sulfonation reactions, while the nitro group is usually introduced via nitration reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amine, and the sulfonyl group can participate in oxidation reactions.
Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction of the nitro group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Amines: Reduction of the nitro group yields amines.
Coupled Products: Suzuki-Miyaura coupling results in various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Research into the biological activity of this compound includes its potential use as a precursor for pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- involves its interaction with various molecular targets. The electrophilic nature of the bromine and nitro groups allows the compound to participate in substitution reactions, while the sulfonyl group can engage in oxidation-reduction processes. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
- Benzene, 1-bromo-2-(1-methylethyl)-
- Benzene, (1-bromo-1-methylethyl)-
Comparison: Compared to similar compounds, Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and biological activities.
This detailed article provides a comprehensive overview of Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-bromo-4-nitro-1-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-6(2)16(14,15)9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOKJWIBASBIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid](/img/structure/B1442332.png)

